

A Comparative Guide to 4-Cyclopentylphenol: Physicochemical Properties, Analytical Characterization, and Biological Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Cyclopentylphenol*

Cat. No.: *B072727*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental and literature data for **4-Cyclopentylphenol**. It includes a summary of its key physicochemical properties, detailed protocols for its analytical characterization, and an overview of its interaction with a significant biological signaling pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Cyclopentylphenol**, cross-referenced with available literature and database values. It is important to note that while experimental data is provided where available, some values are based on computational predictions.

Property	Value	Source
Molecular Weight	162.23 g/mol	PubChem[1]
Melting Point	64-66 °C	Commercial Supplier Data
Boiling Point	155 °C @ 12 mmHg	Commercial Supplier Data
Water Solubility	Predicted logS: -3.25	Cheméo[2]
pKa	Not experimentally determined; predicted to be similar to other 4-alkylphenols (approx. 10- 10.5)	Inferred from literature[3][4][5] [6][7]
LogP	Predicted XLogP3: 3.7	PubChem[1]

Experimental Protocols for Characterization

Detailed methodologies for the analytical characterization of **4-Cyclopentylphenol** are provided below. These protocols are based on established methods for the analysis of phenolic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **4-Cyclopentylphenol**.
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **4-Cyclopentylphenol** in approximately 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
- ^1H NMR Acquisition:
 - Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5 seconds, and a 30° pulse angle.

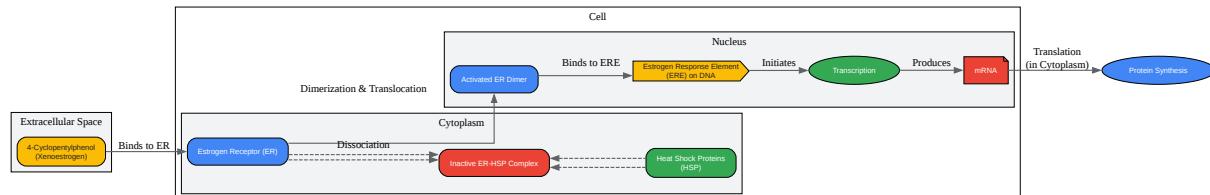
- Expected Signals: Resonances corresponding to the aromatic protons (in the δ 6.5-7.5 ppm region), the phenolic hydroxyl proton (variable, can be confirmed by D_2O exchange), the methine proton of the cyclopentyl group, and the methylene protons of the cyclopentyl group.
- ^{13}C NMR Acquisition:
 - Acquire the carbon-13 NMR spectrum with proton decoupling.
 - Expected Signals: Resonances for the aromatic carbons (in the δ 110-160 ppm region) and the aliphatic carbons of the cyclopentyl group (in the δ 20-50 ppm region)[1].

2. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **4-Cyclopentylphenol**.
- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: Prepare a dilute solution of **4-Cyclopentylphenol** in a volatile solvent such as dichloromethane or methanol.
- GC-MS Analysis:
 - Inject the sample into the GC, where it is vaporized and separated on a suitable capillary column (e.g., a nonpolar column like DB-5ms).
 - The separated components elute into the mass spectrometer.
 - Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M^+) at m/z 162, corresponding to the molecular weight of **4-Cyclopentylphenol**. Characteristic fragment ions would also be observed[1].

3. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of **4-Cyclopentylphenol** and for quantitative analysis.


- Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
- Sample Preparation: Dissolve a known concentration of **4-Cyclopentylphenol** in the mobile phase.
- HPLC Analysis:
 - Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.
 - Detection: Monitor the elution profile at a wavelength of approximately 275 nm.
 - The retention time and peak area can be used for identification and quantification against a standard curve.

Biological Context: Estrogenic Activity

Literature suggests that 4-alkylphenols, including **4-Cyclopentylphenol**, can act as xenoestrogens, meaning they can mimic the effects of estrogen in the body. This activity is primarily mediated through interaction with the estrogen receptor (ER).

Estrogen Receptor Signaling Pathway

The following diagram illustrates a simplified workflow of how a xenoestrogen like **4-Cyclopentylphenol** might activate the estrogen receptor signaling pathway, leading to changes in gene expression.

[Click to download full resolution via product page](#)

Estrogen receptor activation by a xenoestrogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyclopentylphenol | C11H14O | CID 15202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 4-cyclopentyl- (CAS 1518-83-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. afit.edu [afit.edu]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- To cite this document: BenchChem. [A Comparative Guide to 4-Cyclopentylphenol: Physicochemical Properties, Analytical Characterization, and Biological Context]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072727#cross-referencing-experimental-data-with-4-cyclopentylphenol-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com